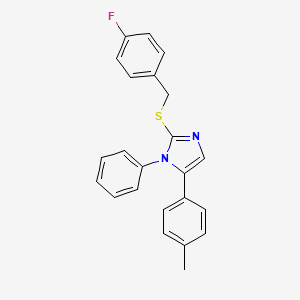
2-((4-氟苄基)硫)-1-苯基-5-(对甲苯基)-1H-咪唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-fluorobenzyl)thio)-1-phenyl-5-(p-tolyl)-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluorobenzylthio group, a phenyl group, and a p-tolyl group attached to the imidazole ring. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
科学研究应用
2-((4-fluorobenzyl)thio)-1-phenyl-5-(p-tolyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
准备方法
The synthesis of 2-((4-fluorobenzyl)thio)-1-phenyl-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzylthiourea. This intermediate is then reacted with 1-phenyl-5-(p-tolyl)-1H-imidazole-2-thione under appropriate conditions to yield the target compound. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
化学反应分析
2-((4-fluorobenzyl)thio)-1-phenyl-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
作用机制
The mechanism of action of 2-((4-fluorobenzyl)thio)-1-phenyl-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
相似化合物的比较
Similar compounds to 2-((4-fluorobenzyl)thio)-1-phenyl-5-(p-tolyl)-1H-imidazole include other imidazole derivatives with different substituents. These compounds may have similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
- 2-((4-chlorobenzyl)thio)-1-phenyl-5-(p-tolyl)-1H-imidazole
- 2-((4-methylbenzyl)thio)-1-phenyl-5-(p-tolyl)-1H-imidazole
The uniqueness of 2-((4-fluorobenzyl)thio)-1-phenyl-5-(p-tolyl)-1H-imidazole lies in its specific substituents, which can influence its chemical reactivity and biological activity.
生物活性
The compound 2-((4-fluorobenzyl)thio)-1-phenyl-5-(p-tolyl)-1H-imidazole is a member of the imidazole derivative family, characterized by its unique structural features that may confer significant biological activities. Its molecular formula is C23H19FN2S, and it has garnered attention for its potential applications in medicinal chemistry, particularly as a modulator of GABA-A receptors.
Structural Characteristics
The compound's structure includes:
- A 5-membered imidazole ring containing nitrogen atoms.
- A 4-fluorobenzyl group which enhances its reactivity and potential interactions.
- A p-tolyl group , contributing to its hydrophobic characteristics.
These features are crucial for its interaction with biological targets, particularly in neurological contexts.
Biological Activity Overview
Research indicates that derivatives of imidazole compounds, including this one, can act as positive allosteric modulators (PAMs) of GABA-A receptors. This modulation enhances the receptor's response to neurotransmitters, suggesting therapeutic potential in treating neurological disorders such as anxiety and epilepsy .
The proposed mechanism involves binding to specific sites on the GABA-A receptor, particularly at the α1/γ2 interface, which is critical for receptor activation and modulation. This interaction can lead to an increase in chloride ion influx, resulting in enhanced inhibitory neurotransmission .
Case Studies and Experimental Data
-
GABA-A Receptor Modulation
- A study explored various imidazole derivatives and identified several as effective PAMs for GABA-A receptors. The compound showed promising results in enhancing receptor activity compared to baseline measurements .
- Molecular docking studies revealed essential structural features for binding affinity, indicating that modifications to the fluorobenzyl or tolyl groups could further optimize activity.
-
Metabolic Stability
- Research on metabolic pathways indicated that the compound exhibits high metabolic stability, remaining largely unmetabolized after a 120-minute incubation period in human liver microsomes (HLMs). This stability is crucial for therapeutic applications as it suggests prolonged action within biological systems .
- Anticancer Activity
Table 1: Summary of Biological Activities
属性
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2S/c1-17-7-11-19(12-8-17)22-15-25-23(26(22)21-5-3-2-4-6-21)27-16-18-9-13-20(24)14-10-18/h2-15H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXHNNURTGTPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














